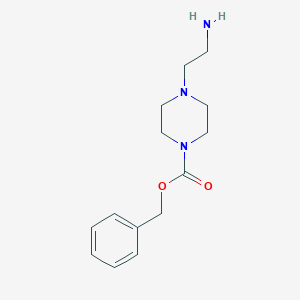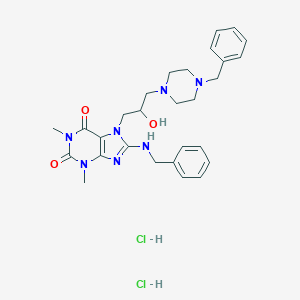
5-Carboxiindol
Descripción general
Descripción
5-Carboxyoxindole, also known as 2-oxo-5-indolinecarboxylic acid, is a derivative of oxindole. It is characterized by the presence of a carboxyl group at the fifth position of the oxindole ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
5-Carboxyoxindole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Research has shown its potential in developing anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It is employed in the production of dyes, pigments, and as a catalyst in organic synthesis.
Mecanismo De Acción
Target of Action
5-Carboxyoxindole is primarily used as a catalyst in chemical reactions . Specifically, it has been used in the preparation of palladium supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles . This compound serves as a key component in the creation of a new magnetic nanocatalyst .
Mode of Action
The compound interacts with its targets through chemical reactions. In the case of the palladium supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles, 5-Carboxyoxindole plays a crucial role in the Heck-type arylation of different substituted maleimides with iodoarenes .
Biochemical Pathways
Its role in the heck-type arylation suggests it may influence pathways related to the formation and modification of organic compounds .
Pharmacokinetics
Its impact on bioavailability would be more pertinent in the context of the final compounds it helps synthesize .
Result of Action
The primary result of 5-Carboxyoxindole’s action is the successful catalysis of chemical reactions, such as the Heck-type arylation of different substituted maleimides with iodoarenes . This leads to the production of desired organic compounds with good to excellent yields .
Action Environment
The efficacy and stability of 5-Carboxyoxindole as a catalyst can be influenced by various environmental factors, including temperature, solvent used, and the presence of other compounds . For instance, in the preparation of the palladium supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles, the reaction was performed under specific conditions for optimal results .
Análisis Bioquímico
Biochemical Properties
5-Carboxyoxindole has been utilized in the synthesis of magnetic nanocatalysts, specifically palladium supported on 5-carboxyoxindole functionalized nanoparticles . These nanocatalysts have been employed for Heck-type arylation of different substituted maleimides with iodoarenes
Molecular Mechanism
It is known to be involved in the preparation of magnetic nanocatalysts
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxyoxindole typically involves the oxidation of 5-hydroxyoxindole. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 5-Carboxyoxindole.
Industrial Production Methods: In an industrial setting, the production of 5-Carboxyoxindole can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-Carboxyoxindole undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylated derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the oxindole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pH conditions.
Major Products:
Oxidation: Higher carboxylated derivatives.
Reduction: 5-Hydroxyoxindole and 5-Aldehydeoxindole.
Substitution: Halogenated, nitrated, and sulfonated oxindole derivatives.
Comparación Con Compuestos Similares
Oxindole: Lacks the carboxyl group at the fifth position, resulting in different chemical and biological properties.
5-Hydroxyoxindole: Contains a hydroxyl group instead of a carboxyl group, leading to variations in reactivity and applications.
Indole-3-carboxylic acid: Similar structure but with the carboxyl group at the third position, affecting its chemical behavior and biological activity.
Uniqueness: 5-Carboxyoxindole is unique due to the presence of the carboxyl group at the fifth position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-6-3-5(9(12)13)1-2-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLKBUWXODIMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378368 | |
| Record name | 5-Carboxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102359-00-2 | |
| Record name | 5-Carboxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-carboxyoxindole in the development of the magnetic catalyst?
A1: In this study, 5-carboxyoxindole acts as a linker or a bridge between the magnetic core (Fe3O4 nanoparticles) and the catalytically active palladium (Pd) nanoparticles []. The carboxy group of 5-carboxyoxindole likely interacts with the Fe3O4 surface, while the oxindole nitrogen might coordinate with Pd, creating a stable and active catalytic system. This functionalization strategy helps to anchor the Pd nanoparticles, preventing aggregation and leaching, thus enhancing the catalyst's reusability.
Q2: How does the use of 5-carboxyoxindole contribute to the "green" aspect of this catalytic system?
A2: The incorporation of 5-carboxyoxindole contributes to the "green" nature of the catalyst in several ways. Firstly, it allows for the development of a heterogeneous catalyst, meaning the catalyst exists in a different phase (solid) than the reactants and products (liquid). This facilitates easy separation and recovery of the catalyst from the reaction mixture, enabling its reuse and minimizing waste []. Secondly, the efficient stabilization of Pd nanoparticles by 5-carboxyoxindole reduces the potential leaching of this heavy metal into the environment, aligning with the principles of green chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)











